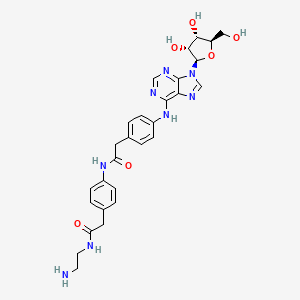

Adenosine amine congener

概要

説明

アデノシンアミン類縁体は、A1 アデノシン受容体に対する選択的なアゴニスト活性で知られる合成化合物です。この化合物は、特に神経保護と聴覚保護における潜在的な治療用途により、大きな注目を集めています。 アデノシンアミン類縁体は、騒音やシスプラチン誘発性の蝸牛損傷を改善することが示されており、難聴やその他の神経疾患の治療に有望な候補です .

準備方法

合成経路と反応条件: アデノシンアミン類縁体の合成は、通常、一連の化学反応によってアデノシンを修飾することを伴います。一般的な方法の1つは、制御された条件下で適切なアミンを用いてアデノシンをアルキル化することです。反応は通常、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの有機溶媒中で、反応を促進するために炭酸カリウムなどの塩基を用いて行われます。生成物は、クロマトグラフィー技術を用いて精製され、高純度を実現します。

工業的生産方法: アデノシンアミン類縁体の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために反応条件を最適化することが含まれます。研究や潜在的な治療用途に要求される厳しい品質基準を満たすために、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術が採用されています。

3. 化学反応解析

反応の種類: アデノシンアミン類縁体は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、分子上の官能基を修飾し、生物活性を変える可能性があります。

還元: 還元反応は、化合物の構造を修飾し、受容体結合親和性に影響を与えるために使用できます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を、酸性または塩基性条件下で使用します。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

置換: 適切な脱離基と塩基の存在下で、アミンやチオールなどの求核剤。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、置換反応によりさまざまな官能化された類似体が生成される可能性があります。

4. 科学研究における用途

アデノシンアミン類縁体は、科学研究において幅広い用途があります。

化学: アデノシン受容体の相互作用とシグナル伝達経路を研究するためのツールとして使用されます。

生物学: アポトーシス、酸化ストレス、神経伝達物質の放出などの細胞プロセスにおける役割について調査されています。

医学: 特に難聴や神経変性疾患などの病態において、神経保護と聴覚保護の特性について調査されています。

産業: アデノシン受容体を標的とする治療薬の開発における潜在的な用途。

化学反応の分析

Types of Reactions: Adenosine amine congener undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its receptor binding affinity.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable leaving group and a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

科学的研究の応用

Neuroprotective Effects

ADAC has demonstrated promising neuroprotective properties, particularly in models of cerebral ischemia and neurodegenerative diseases.

Case Study: Ischemic Protection

- Study Overview : Research conducted by Von Lubitz et al. highlighted that low concentrations of ADAC effectively protected hippocampal neurons against ischemic damage.

- Methodology : The study involved both acute and chronic treatments with ADAC in animal models.

- Findings : ADAC significantly reduced neuronal death and preserved cognitive function following ischemic events .

Otoprotection

ADAC's role in protecting auditory functions from damage caused by noise exposure and ototoxic agents like cisplatin has been extensively studied.

Noise-Induced Hearing Loss

- Research Findings : A study indicated that ADAC mitigates noise-induced hearing loss in a dose- and time-dependent manner. The most effective doses ranged from 100 to 200 μg/kg, showing significant protective effects within the first 24 hours after exposure .

| Dose (μg/kg) | Hearing Protection (dB) |

|---|---|

| 25 | 10 |

| 50 | 15 |

| 100 | 20 |

| 200 | 21 |

Cisplatin-Induced Ototoxicity

- Study Overview : A study published in World Journal of Clinical Cases demonstrated that systemic administration of ADAC could ameliorate cisplatin-induced hearing loss.

- Results : ADAC improved the survival rates of outer hair cells and reduced apoptosis in cochlear tissues exposed to cisplatin, indicating its potential as an otoprotective agent .

Pharmacokinetics of this compound

Understanding the pharmacokinetic properties of ADAC is crucial for its application in clinical settings.

Pharmacokinetic Study

- Methodology : A liquid chromatography-tandem mass spectrometry method was developed to measure ADAC levels in rat perilymph following intravenous administration.

- Findings : ADAC was detectable within two minutes post-administration and remained above the minimal effective concentration for at least two hours. Notably, exposure to noise altered its pharmacokinetic profile, suggesting changes in the blood-labyrinth barrier permeability .

作用機序

アデノシンアミン類縁体は、主にA1 アデノシン受容体の活性化を通じて効果を発揮します。これらの受容体は、アデニル酸シクラーゼ活性を阻害するGタンパク質共役受容体であり、サイクリックAMPレベルの低下につながります。細胞内シグナル伝達経路のこの調節は、神経保護や酸化ストレスの軽減など、さまざまな生理学的効果をもたらします。 この化合物は、グルタミン酸の放出と電位依存性カルシウムチャネルも阻害し、ニューロンや蝸牛細胞への保護効果にさらに貢献しています .

6. 類似の化合物との比較

アデノシンアミン類縁体は、他のアデノシン受容体アゴニストと比較して、A1 アデノシン受容体に対する高い選択性で特徴付けられます。類似の化合物には以下が含まれます。

N6-シクロペンチルアデノシン(CPA): 別の選択的なA1 受容体アゴニストですが、薬物動態特性が異なります。

N6-シクロヘキシルアデノシン(CHA): 強力なA1 受容体活性で知られていますが、アデノシンアミン類縁体ほど選択的ではありません。

2-クロロアデノシン: より広範な生物学的効果を持つ非選択的なアデノシン受容体アゴニスト。

アデノシンアミン類縁体の特異性と有効性は、研究や潜在的な治療用途に有望な化合物となっています。

類似化合物との比較

Adenosine amine congener is unique in its high selectivity for A1 adenosine receptors compared to other adenosine receptor agonists. Similar compounds include:

N6-Cyclopentyladenosine (CPA): Another selective A1 receptor agonist but with different pharmacokinetic properties.

N6-Cyclohexyladenosine (CHA): Known for its potent A1 receptor activity but less selective than this compound.

2-Chloroadenosine: A non-selective adenosine receptor agonist with broader biological effects.

This compound’s specificity and efficacy make it a valuable compound for research and potential therapeutic applications.

生物活性

Adenosine amine congener (ADAC) is a selective A1 adenosine receptor agonist that has garnered attention for its diverse biological activities, particularly in neuroprotection and otoprotection. This article explores the biological activity of ADAC, highlighting its mechanisms of action, pharmacokinetic properties, and therapeutic potential through various studies and findings.

ADAC exerts its effects primarily through the activation of A1 adenosine receptors, which are known to have neuroprotective properties. The compound has been shown to:

- Protect Neurons : ADAC effectively protects hippocampal neurons against cerebral ischemia, demonstrating significant neuroprotective effects in both acute and chronic treatment models .

- Reduce Apoptosis : In cochlear tissues, ADAC reduces apoptosis induced by cisplatin, a chemotherapeutic agent known for its ototoxic effects. This action is particularly evident in sensory hair cells and strial marginal cells .

- Mitigate Oxidative Stress : By reducing oxidative stress in noise-exposed cochlea, ADAC helps preserve sensory hair cells, suggesting a protective role against hearing loss .

Pharmacokinetics

Recent studies have investigated the pharmacokinetic properties of ADAC following systemic administration. Key findings include:

- Rapid Detection : ADAC was detected in rat cochlear perilymph within two minutes post-intravenous administration, remaining above its minimal effective concentration for at least two hours .

- Influence of Noise Exposure : The pharmacokinetic profile of ADAC was altered by noise exposure, indicating changes in blood-labyrinth barrier permeability or cochlear blood flow .

Case Studies and Research Findings

- Neuroprotection in Ischemia :

- Otoprotection Against Cisplatin :

- Cochlear Injury Models :

Table 1: Summary of Biological Activities of ADAC

Table 2: Effects of ADAC on Hearing Loss

| Study | Treatment Regimen | Outcome |

|---|---|---|

| Gunewardene et al. (2013) | Co-administered with cisplatin | Reduced ABR threshold shifts |

| Saito et al. (2004) | Chronic treatment | Improved survival in models |

特性

IUPAC Name |

N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRJCQJVFMHZOO-QZHHGCDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914331 | |

| Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96760-69-9 | |

| Record name | Adenosine amine congener | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096760699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。